3,4-Dimethoxybenzaldehyde-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

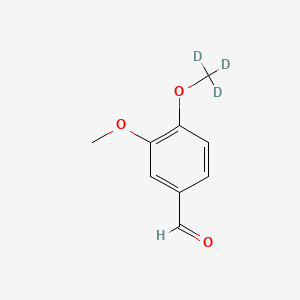

3,4-Dimethoxybenzaldehyde-d3 is a deuterated form of 3,4-Dimethoxybenzaldehyde, where three hydrogen atoms are replaced by deuterium. This compound is often used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy due to its stable isotopic labeling. The molecular formula of this compound is C9H7D3O3, and it has a molecular weight of 169.19 g/mol .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of 3,4-Dimethoxybenzaldehyde-d3 typically involves the deuteration of 3,4-Dimethoxybenzaldehyde. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents. For instance, 3,4-Dimethoxybenzaldehyde can be treated with deuterated methanol (CD3OD) in the presence of a catalyst to achieve the desired deuteration .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterated solvents and catalysts to ensure efficient and complete deuteration. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperature and pressure settings .

化学反応の分析

Types of Reactions

3,4-Dimethoxybenzaldehyde-d3 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3,4-Dimethoxybenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: It can be reduced to 3,4-Dimethoxybenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: 3,4-Dimethoxybenzoic acid.

Reduction: 3,4-Dimethoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the substituent introduced.

科学的研究の応用

3,4-Dimethoxybenzaldehyde-d3 has several applications in scientific research:

Chemistry: Used as an internal standard in NMR spectroscopy to quantify the concentration of other compounds.

Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.

Medicine: Utilized in the synthesis of deuterated drugs, which can have improved pharmacokinetic properties.

Industry: Applied in the production of fragrances and flavoring agents due to its pleasant aroma.

作用機序

The mechanism of action of 3,4-Dimethoxybenzaldehyde-d3 primarily involves its role as a stable isotopic label. In NMR spectroscopy, the deuterium atoms provide a distinct signal that can be used to track the compound’s behavior in various chemical environments. This allows researchers to study reaction mechanisms, molecular interactions, and metabolic pathways with high precision .

類似化合物との比較

Similar Compounds

3,4-Dimethoxybenzaldehyde: The non-deuterated form, commonly used in organic synthesis and as a flavoring agent.

Veratraldehyde: Another name for 3,4-Dimethoxybenzaldehyde, used interchangeably in some contexts.

Uniqueness

3,4-Dimethoxybenzaldehyde-d3 is unique due to its deuterium labeling, which makes it particularly valuable in NMR spectroscopy and other analytical techniques. The presence of deuterium atoms allows for more precise measurements and tracking of molecular interactions compared to its non-deuterated counterparts .

生物活性

3,4-Dimethoxybenzaldehyde-d3 (also known as veratraldehyde-d3) is a deuterated derivative of 3,4-dimethoxybenzaldehyde. This compound is notable for its potential biological activities, particularly in the fields of pharmacology and biochemistry. It is utilized in various research applications due to its isotopic labeling, which aids in metabolic studies and reaction mechanisms.

This compound has the following chemical properties:

- Molecular Formula : C9H10D3O3

- Molecular Weight : 183.23 g/mol

- Solubility : Soluble in organic solvents with a solubility of approximately 0.424 mg/ml .

- Log P (octanol/water partition coefficient) : 1.83 indicating moderate lipophilicity .

Antiparasitic Activity

Research indicates that compounds similar to this compound exhibit significant antiparasitic activity. For instance, derivatives of the compound have been shown to inhibit the activity of PfATP4, a sodium pump crucial for Plasmodium falciparum survival. In vitro studies reported an EC50 value of 0.010 μM for certain analogs, suggesting strong efficacy against malaria parasites .

Enzymatic Reactions

The compound has been implicated in various enzymatic processes. A study highlighted its role in the degradation of lignin by lignin peroxidase (LiP), where it serves as a substrate leading to the formation of veratraldehyde through complex reaction mechanisms involving radical species and bond transformations . The overall process is endothermic, requiring significant energy input for product formation.

Case Study 1: Antiparasitic Activity

In a study focused on optimizing dihydroquinazolinone derivatives for antimalarial activity, researchers incorporated various substituents to enhance solubility and metabolic stability. The findings revealed that the incorporation of methoxy groups significantly improved antiparasitic activity while maintaining favorable pharmacokinetic properties .

| Compound | EC50 (μM) | Metabolic Stability (CL int μL/min/mg) |

|---|---|---|

| Benchmark Compound | 0.010 | 27 |

| Methoxy Substituted Analog | 0.048 | 70 |

| Pyridyl Analog | 0.177 | 81 |

Case Study 2: Reaction Mechanism with LiP

A computational study on the reaction mechanism of this compound demonstrated that it undergoes several steps catalyzed by LiP, leading to the formation of various products through radical intermediates. The study provided insights into the energy dynamics and reaction pathways involved .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound shows high gastrointestinal absorption and permeability across biological membranes, indicating its potential for oral bioavailability . Additionally, it has been characterized as a CYP1A2 inhibitor but does not significantly affect other cytochrome P450 enzymes, suggesting a selective interaction profile that may reduce adverse drug interactions .

特性

IUPAC Name |

3-methoxy-4-(trideuteriomethoxy)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-6H,1-2H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUFSDZVCOTFON-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1)C=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。